(4-Chlorophenyl)(3-methoxyphenyl)methanamine (4-Chlorophenyl)(3-methoxyphenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 860183-08-0
VCID: VC8301599
InChI: InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3
SMILES: COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol

(4-Chlorophenyl)(3-methoxyphenyl)methanamine

CAS No.: 860183-08-0

Cat. No.: VC8301599

Molecular Formula: C14H14ClNO

Molecular Weight: 247.72 g/mol

* For research use only. Not for human or veterinary use.

(4-Chlorophenyl)(3-methoxyphenyl)methanamine - 860183-08-0

Specification

CAS No. 860183-08-0
Molecular Formula C14H14ClNO
Molecular Weight 247.72 g/mol
IUPAC Name (4-chlorophenyl)-(3-methoxyphenyl)methanamine
Standard InChI InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3
Standard InChI Key CAFMTLFNRNRJMR-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N
Canonical SMILES COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N

Introduction

Structural Characteristics

Molecular Architecture

The core structure consists of a central methane group bonded to two aromatic rings: a para-chlorinated benzene and a meta-methoxylated benzene. The amine group (NH2-\text{NH}_2) is directly attached to the methane carbon, creating a chiral center. The SMILES notation COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N\text{COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N} confirms the connectivity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC14H14ClNO\text{C}_{14}\text{H}_{14}\text{ClNO}
Molecular Weight255.72 g/mol
InChI KeyCAFMTLFNRNRJMR-UHFFFAOYSA-N
Predicted Collision Cross Section (Ų)154.5 ([M+H]+)

The InChI string InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3\text{InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3} provides a complete stereochemical description .

Electronic and Steric Effects

The 4-chlorophenyl group exerts an electron-withdrawing inductive effect (-I), while the 3-methoxyphenyl group donates electrons via resonance (+M). This duality creates a polarized electronic environment, potentially influencing reactivity in nucleophilic or electrophilic reactions. Steric hindrance is moderate, as both substituents occupy para and meta positions relative to the methane bridge.

Synthesis and Production

Hypothetical Synthetic Routes

While no direct synthesis has been reported for (4-chlorophenyl)(3-methoxyphenyl)methanamine, analogous compounds suggest viable pathways. A patent (US8513415B2) describes the preparation of C-pyrazine-methylamines via condensation of diaryl imines with 2,3-dichloropyrazine . Adapting this method:

  • Imine Formation: React 4-chlorobenzaldehyde with 3-methoxybenzylamine to form N(4chlorobenzylidene)3methoxybenzylamineN-(4-chlorobenzylidene)-3-methoxybenzylamine.

  • Nucleophilic Addition: Treat the imine with a methylating agent (e.g., methyl Grignard) to yield the methanamine backbone.

  • Acid Hydrolysis: Cleave protecting groups using HCl or trifluoroacetic acid (TFA) .

Table 2: Proposed Reaction Conditions

StepReagents/Conditions
Imine FormationEthanol, 60°C, 12h
MethylationCH₃MgBr, THF, −20°C to 25°C
Hydrolysis6M HCl, reflux, 4h

Industrial Scalability

Continuous flow reactors could enhance yield by minimizing side reactions. Solvent selection (e.g., THF or CH₂Cl₂) impacts reaction kinetics, with polar aprotic solvents favoring imine stability .

Physicochemical Properties

Collision Cross-Section and Mass Spectrometry

Ion mobility spectrometry predicts a collision cross-section (CCS) of 154.5 Ų for the [M+H]+[M+H]^+ ion . This value correlates with a compact conformation, likely due to intramolecular π-π stacking between aromatic rings.

Table 3: Predicted CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]+248.08367154.5
[M+Na]+270.06561169.7
[M+NH4]+265.11021164.1

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2 using Crippen’s fragmentation method, indicating moderate lipophilicity. Aqueous solubility is likely low (<1 mg/mL), necessitating organic solvents (e.g., DMSO) for biological assays.

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